molecular formula C11H21NO4 B2495173 tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate CAS No. 603130-24-1

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate

Cat. No. B2495173
CAS RN: 603130-24-1
M. Wt: 231.292
InChI Key: LKBZAGUOZDYGKG-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a protected hydroxylamine, specifically an N-alkyl-N-benzyloxy carbamate . It is also known as D-threo-Hexitol, 1,5-anhydro-2,3,4-trideoxy-2-[[ (1,1-dimethylethoxy)carbonyl]amino]- .


Molecular Structure Analysis

The molecular formula of this compound is C11H21NO4 . The InChI code provided gives a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 365.4±35.0 °C at 760 mmHg, and a flash point of 174.8±25.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Application: tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate is utilized in the synthesis of N-Boc-protected anilines using palladium-catalyzed reactions. The tert-butyl group serves as a protective moiety, allowing for controlled functionalization of aniline derivatives. These N-Boc-protected anilines find applications in medicinal chemistry, agrochemicals, and materials science .

Tetrasubstituted Pyrroles

Application: Researchers have employed tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate in the synthesis of tetrasubstituted pyrroles. By introducing ester or ketone groups at the C-3 position, this compound contributes to the diversity of pyrrole derivatives. Pyrroles are essential building blocks in pharmaceuticals, natural product synthesis, and functional materials .

Glycosylation Reactions

Application: tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate can participate in glycosylation reactions. Its hydroxymethyl group provides a handle for attaching carbohydrate moieties to other molecules. Glycosylation plays a crucial role in biochemistry, impacting cell signaling, protein folding, and immune responses .

Carbohydrate Mimetics

Application: Due to its structural resemblance to carbohydrates, tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate serves as a valuable carbohydrate mimetic. Researchers use it to study carbohydrate-protein interactions, design glycomimetic drugs, and explore biological recognition processes .

Chemical Biology Probes

Application: Scientists employ tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate as a chemical probe to investigate biological processes. By modifying specific functional groups, they can tailor its reactivity and selectivity for probing specific targets, such as enzymes or receptors .

Synthetic Methodology Development

Application: tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate contributes to the development of new synthetic methodologies. Researchers explore its reactivity patterns, stereochemistry, and transformations to expand the toolbox available for organic synthesis .

properties

IUPAC Name

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBZAGUOZDYGKG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate

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